molecular formula C18H17ClN4O2S B3711888 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea

1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea

Cat. No.: B3711888
M. Wt: 388.9 g/mol
InChI Key: LQCLMEMGZWJJCI-UHFFFAOYSA-N
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Description

1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . By inhibiting this enzyme, the compound can potentially affect the transmission of signals in the nervous system.

Mode of Action

The compound interacts with acetylcholinesterase, inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve signals.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, and learning. The downstream effects of this inhibition can lead to enhanced nerve signal transmission, potentially improving symptoms in conditions like neurodegenerative disorders .

Pharmacokinetics

The compound’s oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH . The computed aqueous solubility was lower than that found experimentally .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to an increase in acetylcholine in the synaptic cleft. This can enhance the transmission of nerve signals, potentially improving symptoms in conditions like neurodegenerative disorders .

Action Environment

The compound remained stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as light, temperature, and oxidative conditions.

Biochemical Analysis

Biochemical Properties

It has been reported that this compound has shown remarkable dose-dependent anti-acetylcholinesterase activity , indicating its potential interaction with enzymes and proteins involved in neurodegenerative disorders.

Cellular Effects

Given its anti-acetylcholinesterase activity , it may influence cell function by modulating cholinergic signaling pathways.

Molecular Mechanism

Its anti-acetylcholinesterase activity suggests that it may bind to and inhibit the acetylcholinesterase enzyme, thereby influencing neurotransmission .

Temporal Effects in Laboratory Settings

The stability of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3,4-dimethylphenyl)urea has been evaluated under various conditions. The compound was found to be stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea typically involves multiple steps. One common method includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with 3,4-dimethylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea stands out due to its unique combination of a thiadiazole ring, chlorophenoxy group, and dimethylphenyl urea moiety

Properties

IUPAC Name

1-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-11-3-6-14(9-12(11)2)20-17(24)21-18-23-22-16(26-18)10-25-15-7-4-13(19)5-8-15/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCLMEMGZWJJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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